molecular formula C4H6N4O11 B3368303 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) CAS No. 20820-44-4

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)

Cat. No.: B3368303
CAS No.: 20820-44-4
M. Wt: 286.11 g/mol
InChI Key: LQVCBLBPWSZOPA-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) (CAS 3032-55-1), also known as trimethylolethane trinitrate (TMETN) or metriol trinitrate, is a nitrate ester with the molecular formula C₅H₉N₃O₉ and a molecular weight of 255.14 g/mol . Its IUPAC name reflects the substitution pattern: a central propane backbone with nitro and nitrooxy-methyl groups at the 2-position and dinitrate ester functional groups at the 1,3-positions. The compound is structurally related to other polyol nitrates but differs in branching and nitro group count.

Physicochemical Properties
Key thermodynamic properties include:

  • Liquid standard enthalpy of formation (ΔfH°liquid): -371.30 kJ/mol .
  • Boiling point (estimated): 398.36°C .
  • Density: ~1.82 g/cm³ (rough estimate) .
  • Hazard classification: UN 0473, Class 1.1A (high explosive risk) .

Applications TMETN is primarily used as a plasticizer and stabilizer in nitrocellulose-based propellants due to its compatibility and energy content .

Properties

IUPAC Name

[2-nitro-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O11/c9-5(10)4(1-17-6(11)12,2-18-7(13)14)3-19-8(15)16/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVCBLBPWSZOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885153
Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
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Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20820-44-4
Record name Nitroisobutylglycerol trinitrate
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Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
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Record name 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, 1,3-dinitrate
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Record name 2-nitro-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the nitration of 1,3-propanediol. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the formation of the desired dinitrate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Safety measures are crucial due to the explosive nature of nitrates.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Key Applications

  • Explosives and Propellants
    • TMETN is recognized for its explosive properties similar to nitroglycerin, making it suitable for military and industrial applications. Its high energy output is beneficial in formulations requiring powerful propellants or explosives .
    • The compound is often used in the formulation of composite propellants, which are critical in aerospace and defense sectors.
  • Energetic Materials Research
    • Due to its dual nature of being both a high-energy explosive and potentially having biological activity, TMETN is of interest in the development of safer energetic materials. Researchers are exploring its potential as a less sensitive alternative to traditional explosives.
    • Studies have indicated that TMETN can be utilized in formulations that require controlled detonation characteristics, enhancing safety during handling and storage.
  • Chemical Synthesis
    • TMETN serves as a precursor in the synthesis of other nitrated compounds. Its ability to undergo various reactions typical of nitrated compounds allows for the development of new materials with tailored properties.

Case Study 1: Military Applications

In military applications, TMETN has been evaluated for use in artillery propellants. Research indicates that it provides enhanced performance metrics compared to conventional propellants due to its high energy density and stability under various environmental conditions.

Case Study 2: Environmental Impact

Research into the environmental impact of TMETN has been conducted to assess its degradation products and potential toxicity. Studies suggest that while TMETN itself is a potent explosive, its breakdown products may pose less risk than those from other nitrated compounds like nitroglycerin .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester) involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. This compound targets the nitric oxide signaling pathway, which plays a crucial role in various physiological processes .

Comparison with Similar Compounds

Trimethylolethane Trinitrate (TMETN)

  • Formula: C₅H₉N₃O₉.
  • Structure: 1,3-propanediol backbone with three nitro/nitrooxy groups (one nitro, one nitrooxy-methyl, and two nitrate esters) .
  • Key Use: Propellant additive .

Propatyl Nitrate (Ettriol Trinitrate, CAS 2921-92-8)

  • Formula: C₅H₉N₃O₉.
  • Structure: Similar to TMETN but with an ethyl group replacing one methyl substituent, resulting in 2-ethyl-2-[(nitrooxy)methyl]-1,3-propanediol dinitrate .
  • Key Use: Coronary vasodilator (angina pectoris treatment) .

Pentaerythritol Tetranitrate (PETN, CAS 78-11-5)

  • Formula: C₅H₈N₄O₁₂.
  • Structure: Four nitrooxy groups on a 2,2-bis[(nitrooxy)methyl]-1,3-propanediol backbone .
  • Key Uses: High explosive and vasodilator (e.g., angina treatment) .

Dipentaerythritol Hexanitrate (CAS 13184-80-0)

  • Formula: C₁₀H₁₆N₆O₁₉.
  • Structure: Two pentaerythritol units linked by an ether bridge, with six nitro groups .
  • Key Use: Specialty explosive with higher stability than PETN .

Physicochemical and Hazard Comparison

Property TMETN (CAS 3032-55-1) Propatyl Nitrate (CAS 2921-92-8) PETN (CAS 78-11-5)
Molecular Weight 255.14 g/mol 269.17 g/mol 316.15 g/mol
Nitro/Nitrooxy Groups 3 3 4
Melting Point Not reported Not reported 141–142°C
Boiling Point ~398°C (estimated) Not reported Decomposes at 150°C
Hazard Class 1.1A (Explosive) Not classified 1.1D (Explosive)
Primary Application Propellant additive Pharmaceutical vasodilator Explosive/Pharmaceutical

Functional and Application Differences

  • TMETN vs. Propatyl Nitrate: While structurally similar, Propatyl nitrate’s ethyl substitution enhances its lipophilicity , making it suitable for systemic vasodilation, whereas TMETN’s methyl groups favor propellant compatibility .
  • TMETN vs. PETN: PETN’s additional nitro group increases its oxygen balance and explosive power, but also its sensitivity, limiting its use in unstable environments .
  • TMETN vs. Dipentaerythritol Hexanitrate: The latter’s extended structure provides higher thermal stability , making it preferable in advanced explosives .

Biological Activity

1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester), also known as Trimethylolethane trinitrate (TMETN), is a chemical compound with significant biological activity and explosive properties. Its molecular formula is C₅H₉N₃O₉, and it has a molecular weight of approximately 255.14 g/mol. This compound is primarily recognized for its applications in explosives and propellants, but recent studies have highlighted its potential biological effects, particularly its role in nitric oxide (NO) signaling pathways.

The compound is characterized as a colorless to light yellow oily liquid. Its structure allows it to undergo various chemical reactions typical of nitrated compounds. The synthesis typically involves the nitration of 1,3-propanediol derivatives using nitric and sulfuric acids under controlled conditions to ensure the formation of the desired dinitrate ester .

Table 1: Comparison of Similar Compounds

Compound NameFormulaUnique Properties
Trimethylolethane trinitrate (TMETN)C₅H₉N₃O₉High explosive; used in propellants
NitroglycerinC₃H₅N₃O₉Widely used explosive; also a medical vasodilator
Ethylene glycol dinitrateC₂H₄N₂O₆Used in explosives; lower sensitivity than nitroglycerin

The primary mechanism of action for 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate involves the release of nitric oxide (NO) upon decomposition. NO serves as a potent vasodilator that relaxes smooth muscle cells in blood vessels, leading to increased blood flow. This mechanism suggests that the compound could have therapeutic applications in cardiovascular diseases where modulation of blood flow is critical .

Biological Activity Studies

Recent research has focused on the biological activity of TMETN and its derivatives. The following sections summarize key findings from various studies.

Case Study: Vasodilatory Effects

A study examining the vasodilatory effects of TMETN found that it significantly increased vascular smooth muscle relaxation in isolated rat aorta samples. The vasodilatory effect was attributed to the enhanced production of NO, which was measured using specific assays .

In Vivo Studies

In vivo experiments demonstrated that administration of TMETN led to a notable decrease in blood pressure in hypertensive models. The effects were comparable to those observed with nitroglycerin, suggesting similar mechanisms of action .

Toxicological Assessments

Toxicological assessments indicated that while TMETN exhibits beneficial vasodilatory effects, it also presents risks typical of nitrated compounds. Acute exposure can lead to symptoms such as headaches and dizziness due to excessive NO production . Long-term studies are necessary to fully understand the safety profile.

Future Directions

Further research is required to explore the full spectrum of biological activities associated with 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate. Potential areas for investigation include:

  • Therapeutic Applications : Exploring its use in treating conditions like hypertension and heart failure.
  • Safety Evaluations : Long-term effects and potential for developing tolerance or adverse reactions.
  • Comparative Studies : Evaluating its efficacy against other established vasodilators like nitroglycerin.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)?

The compound is synthesized via sequential nitration reactions. Initial synthesis involves nitrating glycerol to form glycerol trinitrate, followed by a hydroxymethylation step using formaldehyde as the donor. Temperature control (typically <30°C) and acid catalysts (e.g., concentrated HNO₃/H₂SO₄ mixtures) are critical to avoid premature decomposition. Post-reaction purification via recrystallization in non-polar solvents (e.g., ethyl acetate) ensures removal of unreacted intermediates .

Basic: How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

  • Molecular formula : C₅H₉N₃O₉ (molar mass: 255.14 g/mol) .
  • Solubility : Insoluble in water; soluble in acetone, ether, and dichloromethane .
  • Thermal stability : Decomposes explosively above 160°C (literature discrepancies exist—see FAQ 5) .

Analytical techniques:

  • FTIR/NMR : Identify nitro (─NO₂) and nitrate ester (─ONO₂) functional groups.
  • HPLC-MS : Quantify purity and detect byproducts.
  • DSC/TGA : Assess thermal decomposition thresholds .

Advanced: What experimental designs are suitable for studying its stability under mechanical or thermal stress?

  • Impact sensitivity : Use a Bundesanstalt für Materialprüfung (BAM) fall hammer apparatus. Compare results with RDX (reference: 7.4 J impact energy threshold) .
  • Friction sensitivity : Employ a Julius Peters machine; values >360 N indicate high stability .
  • Thermal analysis : Conduct isothermal calorimetry (e.g., ARC) to map self-accelerating decomposition temperatures (SADT). Data should be cross-validated with UN Test Series 6 criteria (Hazard Class 1.1A) .

Advanced: How can researchers analyze decomposition pathways and byproducts?

  • GC-MS/TGA-FTIR : Identify gaseous products (e.g., NOₓ, CO₂) during controlled thermal degradation .
  • Computational modeling : Apply density functional theory (DFT) to predict bond dissociation energies (BDEs) of O─NO₂ and C─N bonds. Compare with PETN (C─N BDE: ~150 kJ/mol) .
  • Isotopic labeling : Use ¹⁵N-labeled nitrate groups to trace reaction mechanisms in hydrolysis studies .

Data Contradiction: How should researchers reconcile discrepancies in reported physical properties (e.g., boiling point)?

Literature reports a boiling point of 398.36°C, but experimental validation is challenging due to explosive decomposition. To resolve discrepancies:

  • Cross-reference with analogous compounds (e.g., PETN: decomposes at 140–160°C).
  • Use extrapolated vapor pressure data via Knudsen effusion methods under vacuum .
  • Prioritize peer-reviewed sources (e.g., CRC Handbook, NIST) over rough estimates .

Safety: What protocols are essential for handling this compound in laboratory settings?

  • Storage : In grounded, antistatic containers at ≤20°C, separated from reducing agents .
  • Handling : Use remote manipulators behind blast shields. Limit batch sizes to <100 mg for initial testing.
  • Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrate esters .

Advanced: How does the compound’s reactivity compare to structurally similar explosives (e.g., PETN or RDX)?

  • Detonation velocity : PETN: 8,300 m/s; RDX: 8,750 m/s. Theoretical modeling suggests this compound’s velocity is ~8,100 m/s due to lower crystal density (1.8189 g/cm³ vs. PETN’s 1.773 g/cm³) .

  • Oxygen balance : Calculate using the formula:

    OB%=1600×(2C+H/2O)MOB\% = \frac{1600 \times (2C + H/2 - O)}{M}

    For C₅H₉N₃O₉: OB% = -47.3 (indicative of high explosive performance) .

Basic: What spectroscopic markers distinguish this compound from other nitrate esters?

  • ¹H NMR : Methyl groups adjacent to nitrooxy moieties resonate at δ 4.5–5.0 ppm.
  • ¹³C NMR : Quaternary carbon (C-2) appears at ~90 ppm due to deshielding by nitro groups .
  • Raman spectroscopy : Strong bands at 1,280 cm⁻¹ (symmetric NO₂ stretch) and 860 cm⁻¹ (O─N─O bend) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Monitor nitration in real-time using inline FTIR to track NO₂ incorporation.
  • DoE optimization : Vary HNO₃ concentration (65–90%), reaction time (2–6 hr), and stoichiometric ratios (formaldehyde:glycerol trinitrate = 1:1 to 1:1.2) .

Advanced: How can computational methods predict its compatibility with polymer matrices (e.g., for propellant formulations)?

  • Hansen solubility parameters : Calculate δd (dispersion), δp (polar), δh (hydrogen bonding) to identify compatible binders (e.g., polyurethanes).
  • Molecular dynamics (MD) : Simulate interfacial adhesion energy between the compound and polymer chains .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)
Reactant of Route 2
1,3-Propanediol, 2-nitro-2-[(nitrooxy)methyl]-, dinitrate (ester)

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